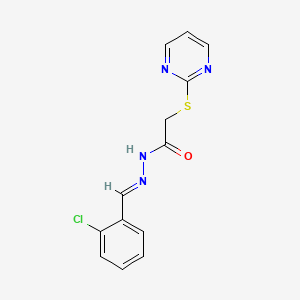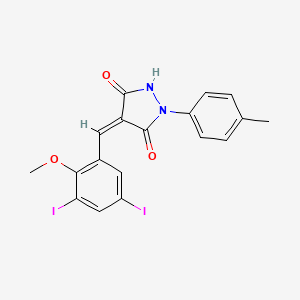
N-cyclohexyl-N'-(2-fluorophenyl)urea
説明
N-cyclohexyl-N'-(2-fluorophenyl)urea, also known as CFU, is a small molecule inhibitor that has been widely used in scientific research. This compound is a member of the urea family of compounds and has been found to have significant biological activity. The purpose of
作用機序
The mechanism of action of N-cyclohexyl-N'-(2-fluorophenyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. N-cyclohexyl-N'-(2-fluorophenyl)urea has been shown to inhibit the activity of protein kinase C, a key enzyme involved in cell signaling. N-cyclohexyl-N'-(2-fluorophenyl)urea has also been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, a receptor involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(2-fluorophenyl)urea has been found to have a variety of biochemical and physiological effects. In cancer cells, N-cyclohexyl-N'-(2-fluorophenyl)urea has been shown to induce apoptosis and inhibit cell proliferation. In neurology, N-cyclohexyl-N'-(2-fluorophenyl)urea has been shown to have neuroprotective effects and improve cognitive function. In immunology, N-cyclohexyl-N'-(2-fluorophenyl)urea has been shown to modulate immune system activity and reduce inflammation.
実験室実験の利点と制限
N-cyclohexyl-N'-(2-fluorophenyl)urea has several advantages for lab experiments, including its small size, high degree of purity, and well-established synthesis method. However, N-cyclohexyl-N'-(2-fluorophenyl)urea also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for N-cyclohexyl-N'-(2-fluorophenyl)urea research. One area of interest is the development of N-cyclohexyl-N'-(2-fluorophenyl)urea derivatives with improved solubility and bioavailability. Another area of interest is the identification of new targets for N-cyclohexyl-N'-(2-fluorophenyl)urea inhibition, which could lead to the development of new therapies for various diseases. Finally, there is a need for further research on the safety and toxicity of N-cyclohexyl-N'-(2-fluorophenyl)urea, particularly at high concentrations.
科学的研究の応用
N-cyclohexyl-N'-(2-fluorophenyl)urea has been used in a variety of scientific research applications, including cancer research, neurology, and immunology. In cancer research, N-cyclohexyl-N'-(2-fluorophenyl)urea has been found to inhibit the growth of cancer cells and induce apoptosis. In neurology, N-cyclohexyl-N'-(2-fluorophenyl)urea has been shown to have neuroprotective effects and has been used to study the mechanisms of neurodegenerative diseases. In immunology, N-cyclohexyl-N'-(2-fluorophenyl)urea has been used to study the effects of immune system modulation on various diseases.
特性
IUPAC Name |
1-cyclohexyl-3-(2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-11-8-4-5-9-12(11)16-13(17)15-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLBTNGZKYESQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-chloro-5-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B3873822.png)
![methyl 4-(2-{[(methylsulfonyl)(4-phenoxyphenyl)amino]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B3873828.png)
![4-[3-bromo-4-(dimethylamino)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B3873830.png)
![2-chloro-N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]benzohydrazide](/img/structure/B3873858.png)

![N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(4-morpholinyl)propanamide](/img/structure/B3873869.png)
![2-[5-(2,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)acetamide](/img/structure/B3873871.png)
![3-{[(2,3-dimethylphenyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3873879.png)
![ethyl 3-[5-(4-bromophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-butenoate](/img/structure/B3873889.png)
![{4-(2-chlorobenzyl)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}methanol](/img/structure/B3873900.png)
![N-(4-methyl-2-pyrimidinyl)-4-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B3873902.png)
![2-(3,4-dimethylphenyl)-4-{[5-hydroxy-3-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3873915.png)
![N'-(4-bromobenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B3873927.png)